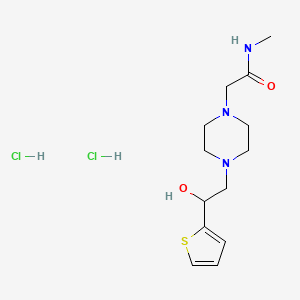
2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-methylacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-methylacetamide dihydrochloride is a useful research compound. Its molecular formula is C13H23Cl2N3O2S and its molecular weight is 356.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-methylacetamide dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring, hydroxyethyl, and thiophene groups, contributing to its pharmacological properties. The molecular formula is C15H27Cl2N3O3S with a molecular weight of approximately 400.36 g/mol. Its synthesis typically involves controlled reactions using solvents like dichloromethane or ethanol under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Interaction : The piperazine moiety allows for binding to neurotransmitter receptors, potentially modulating neurotransmission pathways.
- Enzyme Inhibition : The hydroxy and thiophene groups facilitate hydrogen bonding and π-π interactions with enzymes, which may inhibit their activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds have shown efficacy against various bacterial strains.
- Neuropharmacological Effects : The compound's ability to interact with central nervous system receptors suggests potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Some studies have indicated that related compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory therapies .
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of thiophene-containing piperazines were tested against gram-positive and gram-negative bacteria. The results demonstrated that certain modifications enhanced antibacterial potency significantly.
Neuropharmacological Research
A study highlighted in Neuropharmacology examined the effects of piperazine derivatives on serotonin receptors. The findings indicated that compounds similar to this compound could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their potential use in treating depression and anxiety disorders .
Data Table: Biological Activities and Mechanisms
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | Antibiotic development |
| Neuropharmacological | Modulation of neurotransmitter systems | Treatment of depression and anxiety |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Management of chronic inflammatory diseases |
Propriétés
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-methylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.2ClH/c1-14-13(18)10-16-6-4-15(5-7-16)9-11(17)12-3-2-8-19-12;;/h2-3,8,11,17H,4-7,9-10H2,1H3,(H,14,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRWSCLYRRXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













